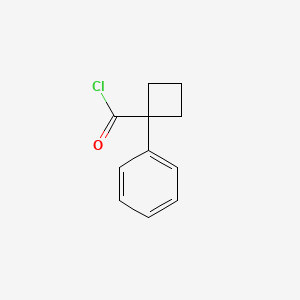
1-Phenylcyclobutanecarbonyl chloride
Vue d'ensemble
Description
1-Phenylcyclobutanecarbonyl chloride is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclobutanecarbonyl chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-Phenylcyclobutanecarbonyl chloride has a molecular weight of 194.66 . Detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Hydroxyl Radical Scavenging
Liao, Kang, and Wu (2001) explored the scavenging of hydroxyl radicals in the H2O2/UV process using n-chlorobutane as a model compound. They studied the effects of pH and concentrations of chloride and bicarbonate ions on hydroxyl radical concentrations and hydrogen peroxide decomposition, providing insights into the role of chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).
Dynamics and Gelation Ability of Oligomeric Electrolyte Gelator
Liu et al. (2011) investigated the structural and dynamical properties of poly[pyridinium-1,4-diyl-iminocarbonyl-1,4-phenylene-methylene chloride], an oligomeric electrolyte gelator. This study provided valuable insights into its potential applications in the development of new materials with specific gelation capabilities (Liu et al., 2011).
Photocycloaddition of Oxazolones
García-Montero et al. (2017) reported on the [2 + 2]-photocycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones to produce 1,3-diaminotruxillic cyclobutane derivatives. Their research highlighted a novel approach to synthesizing cyclobutane derivatives, which could have implications for the development of new chemical compounds (García-Montero et al., 2017).
Synthesis and Characterisation of Mannich Base
Hussein and Yousif (2021) focused on the synthesis and characterisation of a new Mannich -β-amino carbonyl compound. This study is relevant for understanding the chemical properties and potential applications of similar compounds in various scientific fields (Hussein & Yousif, 2021).
Electrophile-Initiated Lactonization
Razin and Zolotarev (2003) investigated the electrophile-initiated lactonization of 7-Phenytricyclo[4.1.0.02,7]heptane-1-carboxylic Acid, which is related to 1-Phenylcyclobutanecarbonyl chloride. Their findings contribute to the understanding of reactions involving cyclobutane compounds (Razin & Zolotarev, 2003).
Theoretical and Synthetic Studies
Myers et al. (2004) conducted theoretical and synthetic studies of cyclobuta[1,2:3,4]dicyclopentene, exploring the construction of unsaturated carbon skeletons and their transformation into novel cobaltacyclic complexes. This research provides a deeper understanding of the chemical behavior of cyclobutane derivatives (Myers et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
1-phenylcyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUIHVKXBTVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632641 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanecarbonyl chloride | |
CAS RN |
4620-67-1 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



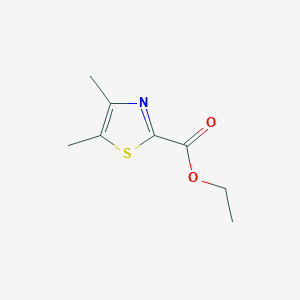
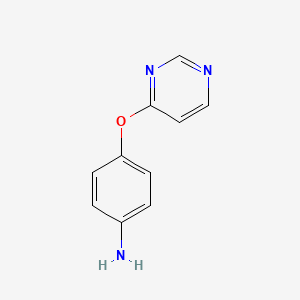
![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
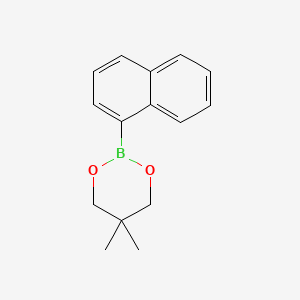
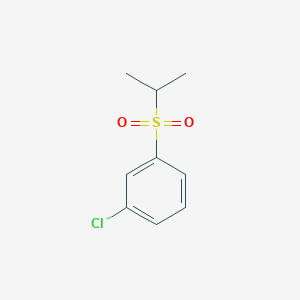
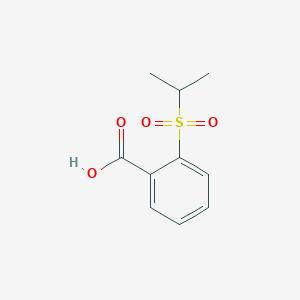
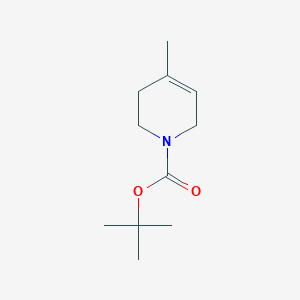
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
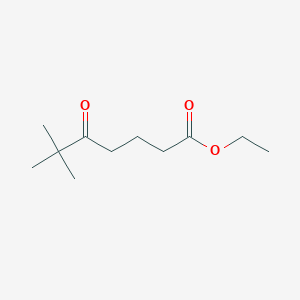
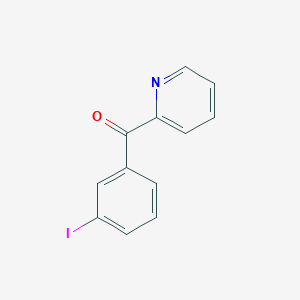
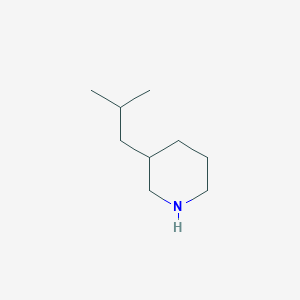
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)